molecular formula C34H50O6 B1674621 Ganodermic acid S CAS No. 112430-63-4

Ganodermic acid S

Cat. No.: B1674621
CAS No.: 112430-63-4
M. Wt: 554.8 g/mol
InChI Key: OTUZGGSAOMCYNC-CRTLAZRUSA-N
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Description

Ganodermic acid S (GA-S) is a lanostane-type triterpenoid isolated from Ganoderma species, notably G. lucidum and G. australe. Its chemical structure is defined as (24E)-3β,15α-diacetyloxy-lanosta-7,9(11),24-trien-26-oic acid, featuring acetyl groups at C-3 and C-15, a conjugated triene system (Δ⁷,⁹(¹¹),²⁴), and a carboxyl group at C-26 . GA-S exhibits dual pharmacological significance:

  • Anti-tubercular Activity: Demonstrates potent inhibition against Mycobacterium tuberculosis H37Ra (MIC < 10 μM) and retains efficacy against drug-resistant strains (e.g., H37Rv, XDR-TB) .

Properties

CAS No.

112430-63-4

Molecular Formula

C34H50O6

Molecular Weight

554.8 g/mol

IUPAC Name

(E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C34H50O6/c1-20(11-10-12-21(2)30(37)38)26-19-29(40-23(4)36)34(9)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)24(25)15-18-33(26,34)8/h12-13,15,20,26-29H,10-11,14,16-19H2,1-9H3,(H,37,38)/b21-12+/t20-,26-,27?,28+,29+,32-,33-,34-/m1/s1

InChI Key

OTUZGGSAOMCYNC-CRTLAZRUSA-N

SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)OC(=O)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ganoderic acid R
ganodermic acid DM
ganodermic acid S
ganodermic acid S, (3alpha,15alpha,24E)-isomer
ganodermic acid S, (3alpha,22S,24E)-isomer
lanosta-7,9(11),24-trien-3,15-diacetoxy-26-oic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ganodermic acid S typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Apoptosis Induction via Mitochondrial Pathways

GA-S triggers apoptosis in cancer cells through mitochondria-mediated pathways. Key findings include:

  • Caspase Activation : GA-S increases caspase-3 and caspase-9 activity, leading to downstream cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptotic cell death .

  • Bcl-2 Family Regulation : It downregulates anti-apoptotic Bcl-2 protein expression while upregulating pro-apoptotic Bax, shifting the Bax/Bcl-2 ratio to favor mitochondrial outer membrane permeabilization (MOMP) .

  • Cytochrome c Release : GA-S promotes cytochrome c release from mitochondria into the cytosol, initiating the apoptosome complex formation .

Table 1: Apoptotic Effects of GA-S in Human HeLa Cells

ParameterObservationMechanismSource
Caspase-3/9 Activity↑ 2.5-fold vs. controlPARP cleavage, DNA fragmentation
Bcl-2 Expression↓ 60% vs. controlBax/Bcl-2 ratio ↑
Cytochrome c LocalizationCytosolic accumulationMOMP induction

Immune Modulation and Synergy with Chemotherapeutics

GA-S enhances immune responses and synergizes with conventional therapies:

  • Natural Killer (NK) Cell Activation : In murine models, GA-S upregulates NK cell activity by 40–50%, linked to increased interferon-γ (IFN-γ) and interleukin-2 (IL-2) production .

  • Multidrug Resistance (MDR) Reversal : GA-S restores chemosensitivity in drug-resistant HCT-116 colon cancer cells by inhibiting P-glycoprotein efflux pumps, reducing IC50 values of doxorubicin by 70% .

Comparative Bioactivity Among Ganoderic Acids

GA-S demonstrates distinct effects compared to other triterpenoids:

Table 2: Bioactivity Comparison of Selected Ganoderic Acids

CompoundPrimary TargetKey ActivitySource
GA-SMitochondriaCaspase-dependent apoptosis
GADMPIK3CA proteinBreast cancer cell growth inhibition
Ganoderic Acid Y (GA-Y)CYP512W2 enzymeBiosynthetic oxidation to type II GAs

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study complex synthetic pathways and reaction mechanisms. Its unique structure makes it an interesting subject for stereochemical studies and the development of new synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its complex structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the synthesis of other complex molecules or as a starting material for the production of various chemical products. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of Ganodermic acid S involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.

Comparison with Similar Compounds



Key Observations :

  • Acetylation : The 3β- and 15α-acetyl groups in GA-S are critical for anti-TB activity; removal (e.g., in GA-Y) abolishes efficacy .
  • Carboxyl Group : The C-26 carboxyl is essential, as methylation (e.g., GA-S methyl ester) renders the compound inactive .
  • Oxidation State : Analogs like GA-Jb (3,11-diketone) and GA-T-Q (3-oxo) exhibit distinct bioactivities, emphasizing the role of oxidation in functional diversification .

Bioactivity and Pharmacological Comparisons

Anti-Microbial Activity
Compound Target Pathogen Activity (IC₅₀/MIC) Mechanism
GA-S M. tuberculosis H37Ra MIC < 10 μM Disrupts mycobacterial membranes
GA-Jb α-Glucosidase IC₅₀ = 1.55 μM Enzyme inhibition
GA-T-Q α-Glucosidase IC₅₀ = 1.03 μM Competitive inhibition
Anti-Cancer and Anti-Inflammatory Activity
Compound Target Activity (IC₅₀) Mechanism
GA-S Platelet TXA2 signaling 50% inhibition at 2 μM Blocks Gq-PLCβ1 pathway
Ganoderic Acid A TNF-α production IC₅₀ = 24.5 μg/mL Downregulates NF-κB/MAPK
GA-T-Q NO production (RAW264.7) IC₅₀ = 4.80 μM Suppresses iNOS expression
Unique Mechanisms
  • GA-S : Synergizes with PGE1 to enhance cAMP synthesis (1.8-fold increase at 7.5 μM), modulating platelet activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ganodermic acid S
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